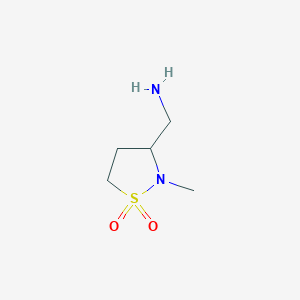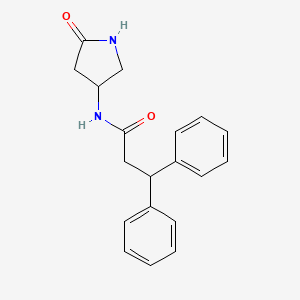![molecular formula C22H21N3O3S2 B2795062 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide CAS No. 865592-93-4](/img/structure/B2795062.png)
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound, and its derivatives have been studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of benzothiazole, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010). This indicates a potential for benzothiazole derivatives to serve as antimicrobial agents.
Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes with benzothiazole derivatives has shown that these compounds can bind to DNA and exhibit anticancer activities through DNA cleavage and apoptosis in human tumor cells (González-Álvarez et al., 2013). These findings suggest the potential of benzothiazole derivatives in cancer therapy by targeting DNA or disrupting cell division.
Tubulin Polymerization Inhibition
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides, structurally similar to the compound , have been synthesized and found to possess potent cytotoxic activity against various cancer cell lines by inhibiting tubulin polymerization, which is a critical process for cell division (Donthiboina et al., 2020). This mechanism of action highlights the therapeutic potential of benzothiazole and cinnamamide derivatives in cancer treatment.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)18-11-12-19-20(16-18)29-22(23-19)24-21(26)13-10-17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHSMSMWTSLSOK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794979.png)

![(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2794981.png)
![2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2794982.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)
![4-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2794988.png)




![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)
![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)